Physicochemical Differentiation Based on Computed Molecular Descriptors
The compound's computed XLogP3-AA value is 1.8, with 2 hydrogen bond donors and 5 hydrogen bond acceptors, as well as a rotatable bond count of 5 [1]. These descriptors place it within the lower range of lipophilicity and moderate flexibility compared to many drug-like benzamides. For reference, the pan-HDAC inhibitor CI-994 (tacetelinaline), a simple 4-acetylamino benzamide, has a lower molecular weight (MW ~200) and is substantially less lipophilic, while many advanced thiophenyl benzamide HDAC inhibitors are engineered for higher lipophilicity and target engagement [2]. This class-level inference suggests that the compound's specific physicochemical signature, if it translates to a distinct PK/PD profile, could differentiate it from both simpler benzamides and more complex, highly lipophilic analogs. No head-to-head biological data are available to confirm this.
| Evidence Dimension | Physicochemical Properties (XLogP3, HBD, HBA, Rotatable Bonds) |
|---|---|
| Target Compound Data | XLogP3: 1.8; HBD: 2; HBA: 5; Rot. Bonds: 5; MW: 295.33 [1] |
| Comparator Or Baseline | Class-level baseline: CI-994 (MW ~200, low lipophilicity) and advanced thiophenyl benzamide HDAC inhibitors (higher lipophilicity) [2] |
| Quantified Difference | XLogP3: 1.8 (target) vs. negative to low XLogP for CI-994; target MW ~295 vs. ~200 for CI-994; HBD/HBA counts differ by 1–2 units |
| Conditions | Computed physicochemical properties from PubChem (XLogP3, Cactvs) [1]; literature review of benzamide HDAC inhibitor structures [2] |
Why This Matters
Physicochemical parameters influence solubility, permeability, and metabolic stability; a known XLogP3 of 1.8 and moderate flexibility can be a basis for predicting oral bioavailability and guiding formulation, which is critical when selecting a compound for in vivo studies over more polar or more lipophilic analogs.
- [1] PubChem. Compound Summary for CID 76147814. National Center for Biotechnology Information. Accessed April 2026. View Source
- [2] Fournel M, Moradei O, Paquin I, et al. Enhanced Isotype-Selectivity and Antiproliferative Activity of Thiophenyl Derivatives of Benzamide HDAC Inhibitors In Human Cancer Cells. Cancer Res. 2006;66(8_Supplement):1110. View Source
